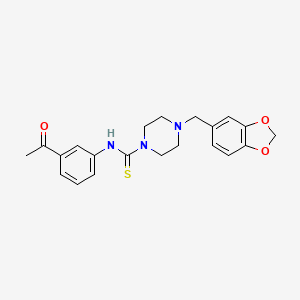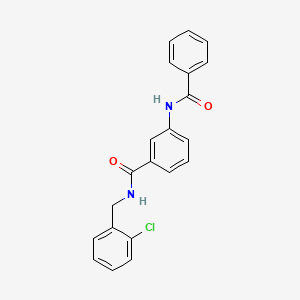![molecular formula C22H14F3N3O4S B3528517 5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B3528517.png)
5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide
概要
説明
チアゾール誘導体 2 は、硫黄原子と窒素原子の両方を有する五員環を含むヘテロ環式化合物です。チアゾール誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。 チアゾールのユニークな構造により、さまざまな化学反応に関与することが可能になり、創薬および開発における貴重な足場となります .
2. 製法
合成経路と反応条件: チアゾール誘導体 2 は、いくつかの方法で合成できます。 一般的な方法の1つは、水酸化カリウムの存在下で、α-オキソジチオエステルとトシルメチルイソシアニドを環化させて、4-メチルチオ-5-アシルチアゾールを得ることです . 別の方法には、1,8-ジアザビシクロ[5.4.0]ウンデク-7-エンとエタノールの存在下で、エチルイソシアノ酢酸とα-オキソジチオエステルを反応させて、4-エトキシカルボニル-5-アシルチアゾールを形成することが含まれます .
工業的製造方法: チアゾール誘導体の工業的製造では、多くの場合、マイクロ波照射などの環境に優しい方法を採用して、溶媒と触媒の無駄を減らします . このアプローチは、合成の効率を高めるだけでなく、環境への影響も最小限に抑えます。
3. 化学反応解析
反応の種類: チアゾール誘導体 2 は、次のようなさまざまな化学反応を受けます。
酸化: チアゾール誘導体は、酸化されてスルホキシドおよびスルホンを形成できます。
還元: 還元反応は、チアゾール誘導体をチアゾリジンに変換できます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: 求電子置換には、臭素または塩素などのハロゲン化剤を使用します。求核置換には、アミンまたはチオールなどの求核剤を使用します.
主要な生成物:
酸化: スルホキシドおよびスルホン。
還元: チアゾリジン。
4. 科学研究への応用
チアゾール誘導体 2 は、科学研究において幅広い用途があります。
化学: 複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素活性とタンパク質相互作用を研究するためのプローブとして機能します。
準備方法
Synthetic Routes and Reaction Conditions: Thiazole derivative 2 can be synthesized through several methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and ethanol, forming 4-ethoxycarbonyl-5-acylthiazoles .
Industrial Production Methods: Industrial production of thiazole derivatives often employs eco-friendly methods such as microwave irradiation to reduce solvent and catalyst wastage . This approach not only enhances the efficiency of the synthesis but also minimizes the environmental impact.
化学反応の分析
Types of Reactions: Thiazole derivative 2 undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolidines.
Substitution: Electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile or electrophile used.
科学的研究の応用
Thiazole derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a probe to study enzyme activities and protein interactions.
Medicine: Exhibits antimicrobial, antifungal, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
作用機序
チアゾール誘導体 2 の作用機序は、さまざまな分子標的との相互作用に関与しています。 たとえば、DNAに結合し、トポイソメラーゼIIと相互作用して、DNAの二本鎖切断、G2期の細胞周期停止、最終的には細胞死をもたらします . さらに、チアゾール誘導体は、酵素を阻害し、受容体をブロックして、生化学経路と生理学的反応を調節することができます .
類似化合物:
チアゾール: 構造は類似していますが、反応性が異なる親化合物です。
ベンゾチアゾール: 縮合ベンゼン環が含まれており、異なる生物活性を示します。
チアゾリジン: チアゾールの還元型であり、独特の化学的特性を持っています.
チアゾール誘導体 2 のユニークさ: チアゾール誘導体 2 は、その特定の置換パターンにより、ユニークな生物活性と化学反応性を備えていることから際立っています。 さまざまな化学反応を受け、さまざまな分野で幅広い用途を持つため、研究と産業の両方で貴重な化合物となっています .
類似化合物との比較
Thiazole: The parent compound with a similar structure but different reactivity.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Thiazolidine: A reduced form of thiazole with distinct chemical properties.
Uniqueness of Thiazole Derivative 2: Thiazole derivative 2 stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications in various fields make it a valuable compound in both research and industry .
特性
IUPAC Name |
5-(3-nitrophenyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O4S/c23-22(24,25)15-6-4-13(5-7-15)10-17-12-26-21(33-17)27-20(29)19-9-8-18(32-19)14-2-1-3-16(11-14)28(30)31/h1-9,11-12H,10H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUVRWFYNOIRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of thiazole derivatives in medicinal chemistry?
A1: Thiazole derivatives are widely recognized in medicinal chemistry for their diverse biological activities. Research has shown their potential as anti-inflammatories [], antioxidants [], herbicides [], antibiotics [], and even in thermoplastic polymers []. Their versatility makes them attractive building blocks for drug discovery.
Q2: Have any studies investigated the anti-cancer potential of thiazole derivatives?
A2: Yes, a study explored the anticancer activity of several newly synthesized benzothiazole and thiazole derivatives []. These compounds were screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Interestingly, twelve of these compounds showed promising anticancer activity and were selected for further evaluation.
Q3: How do pyrazolyl-thiazole derivatives impact pain perception?
A3: Research on a specific pyrazolyl-thiazole derivative, B50, revealed its antinociceptive effects in mice models [, ]. The study observed that B50 provided dose-dependent pain relief in the acetic acid writhing assay, suggesting potential as an analgesic. Further investigation revealed that this pain-relieving effect might involve opioid mechanisms, as it was blocked by naloxone.
Q4: Can the structure of thiazole derivatives influence their pain-relieving properties?
A4: Absolutely. Studies on B50 showed that modifying specific structural elements led to a loss of its antinociceptive activity []. Removing the methyl group from the thiazole ring, or substituting the bromo substituent with a methyl group at a specific position, completely abolished its pain-relieving effects. This highlights the importance of structure-activity relationships in drug design.
Q5: Are there any thiazole derivatives that show potential as antimicrobial agents?
A5: Yes, several studies highlight the antimicrobial potential of thiazole derivatives. One research effort focused on synthesizing a coumarin-thiazole derivative and incorporating it into a polyurethane coating []. The resulting coating demonstrated antimicrobial activity, showcasing a potential application in various settings.
Q6: Beyond antimicrobial effects, have other biological activities been linked to thiazole derivatives?
A6: Yes, research indicates that some thiazole derivatives possess immunomodulatory properties []. For example, the compound tiprotimod has been shown to enhance macrophage activity, boost the delayed-type hypersensitivity response, and stimulate both humoral and cell-mediated immune responses in experimental models.
Q7: Can theoretical methods be used to predict the properties of thiazole derivatives?
A7: Yes, computational chemistry plays a significant role in understanding and predicting the properties of thiazole derivatives. For instance, researchers used Density Functional Theory (DFT) calculations and Monte Carlo simulations to investigate the corrosion inhibition properties of four natural thiazole derivatives on iron []. These calculations provided valuable insights into the molecular interactions involved in corrosion inhibition.
Q8: What about the second-order nonlinear optical (NLO) properties of thiazole derivatives?
A8: Theoretical studies have also explored the NLO properties of thiazole derivatives []. Researchers used the ZINDO program to calculate the second-order polarizability of these compounds, revealing their potential for applications in optoelectronics and photonics. The study found that replacing a benzene ring with a thiazole ring in certain positions could significantly enhance NLO properties.
Q9: How do thiazole derivatives interact with important proteins like human serum albumin (HSA)?
A9: A study investigated the binding interactions of 2-aminobenzothiazole (2-ABT), a thiazole derivative, with HSA using spectroscopic techniques and molecular modeling []. The results indicated that 2-ABT binds to a specific site on HSA known as site II. This interaction could have implications for the transportation and distribution of 2-ABT within the body.
Q10: Have any studies explored the synthesis of new thiazole derivatives?
A10: Yes, researchers have developed new synthetic approaches for thiazole derivatives. One study focused on a novel method for synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives [], which could serve as valuable building blocks for various applications. Another research effort explored the synthesis of new thiazoles, thiazolo[3,2-a]pyridines, dihydrothiophenes, and hydrazones incorporating a thieno[2,3-b]thiophene moiety []. These novel compounds expand the chemical space of thiazole derivatives and could lead to the discovery of new bioactive molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-[(2,6-dichlorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B3528441.png)
methanethione](/img/structure/B3528443.png)
![methyl 4-({2-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3528445.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B3528455.png)

![N-(2-ethylphenyl)-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B3528469.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B3528485.png)
![3-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3528491.png)
![N-{4-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3528506.png)
![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B3528508.png)
![4-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3528530.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-iodobenzamide](/img/structure/B3528538.png)
![4-({[(4-iodophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3528545.png)
